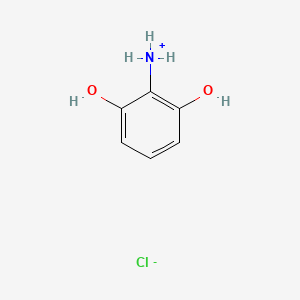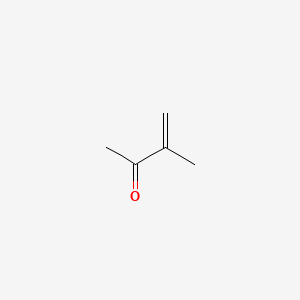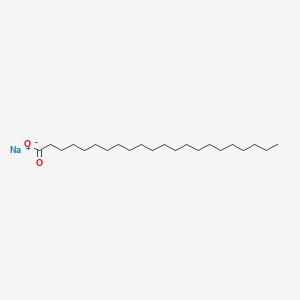
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate, also known as sodium ricinoleate, is a sodium salt of ricinoleic acid. This compound is derived from castor oil, which is a significant source of ricinoleic acid. Sodium ricinoleate is commonly used as an emulsifying agent in soaps and medicines . It is a white or slightly yellow powder that is nearly odorless and soluble in water or alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is typically synthesized through the saponification of castor oil with sodium hydroxide. The process involves heating castor oil with sodium hydroxide, which results in the formation of sodium ricinoleate and glycerol .
Industrial Production Methods: In industrial settings, the production of sodium ricinoleate involves the large-scale saponification of castor oil. The reaction is carried out in reactors where castor oil is mixed with sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as ricinoleic acid derivatives.
Reduction: Sodium ricinoleate can be reduced to form saturated fatty acid salts.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ricinoleic acid derivatives.
Reduction: Saturated fatty acid salts.
Substitution: Substituted ricinoleic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Sodium ricinoleate is used in medicinal formulations for its emulsifying properties.
Industry: It is used in the production of soaps, detergents, and other personal care products.
Wirkmechanismus
The mechanism by which sodium;(Z,12R)-12-hydroxyoctadec-9-enoate exerts its effects involves its ability to act as an emulsifying agent. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions. This property is particularly useful in the formulation of soaps and detergents, where it helps to disperse oils and fats in water .
Vergleich Mit ähnlichen Verbindungen
Ricinoleic Acid: The parent compound of sodium ricinoleate, which is an unsaturated omega-9 fatty acid.
Zinc Ricinoleate: A zinc salt of ricinoleic acid used in deodorants for its odor-absorbing properties.
Lesquerolic Acid: A similar compound with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Uniqueness: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is unique due to its sodium salt form, which enhances its solubility in water and its effectiveness as an emulsifying agent. This property distinguishes it from other similar compounds like zinc ricinoleate and lesquerolic acid .
Eigenschaften
IUPAC Name |
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHDFLHUATAOS-DPMBMXLASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)












